molecular formula C18H21ClN2O4S B13379942 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B13379942
M. Wt: 396.9 g/mol
InChI Key: UKTXCUYZASQGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and two methoxyphenyl groups, one of which is chlorinated. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with sulfonyl and methoxyphenyl groups. One common synthetic route involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-methoxyphenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets in cells. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl groups may also contribute to the compound’s biological activity by interacting with cellular membranes and other biomolecules. The exact pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can be compared with other sulfonyl piperazines, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C18H21ClN2O4S/c1-24-15-5-3-14(4-6-15)20-9-11-21(12-10-20)26(22,23)16-7-8-17(19)18(13-16)25-2/h3-8,13H,9-12H2,1-2H3

InChI Key

UKTXCUYZASQGBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.